This compound falls under the category of aryl amines and more specifically, halogenated amines due to the presence of halogen atoms (bromine and fluorine) on the phenyl ring. It is also classified as a cyclopropanamine, which indicates its structural characteristics.
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropanamine can be achieved through several methods:
The molecular structure of 1-(5-Bromo-2-fluorophenyl)cyclopropanamine can be described as follows:
XJQKZPZKZQJZME-UHFFFAOYSA-N
C1CC1NCC2=C(C(=CC=C2)Br)F
1-(5-Bromo-2-fluorophenyl)cyclopropanamine participates in various chemical reactions, including:
The mechanism of action for 1-(5-Bromo-2-fluorophenyl)cyclopropanamine primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have indicated that compounds with similar structures exhibit activity against various biological targets, potentially leading to therapeutic applications in treating neurological disorders or other diseases.
The physical and chemical properties of 1-(5-Bromo-2-fluorophenyl)cyclopropanamine include:
Properties such as boiling point, density, and refractive index are critical for understanding its behavior in different environments and during reactions.
1-(5-Bromo-2-fluorophenyl)cyclopropanamine has several scientific applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5